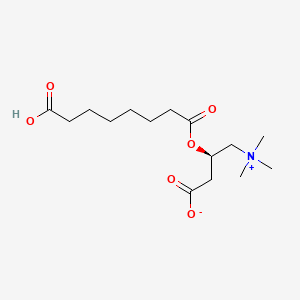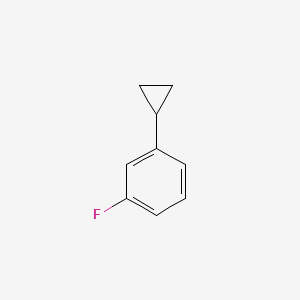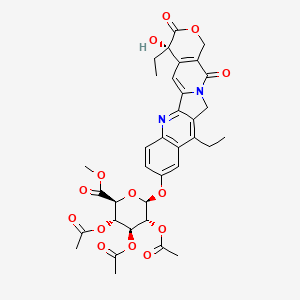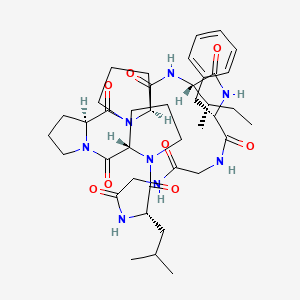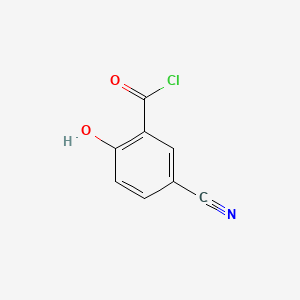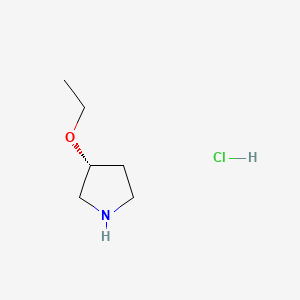
Nectofibrin Hexapeptide (rat)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nectofibrin Hexapeptide (rat) is a synthetic peptide derived from the fibronectin cell binding domain. It is known for its ability to inhibit the binding of fibronectin to its receptors by interacting with the Arg-Gly-Asp-Ser region.
准备方法
Synthetic Routes and Reaction Conditions
Nectofibrin Hexapeptide (rat) is synthesized using solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by deprotection and coupling cycles. Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of Nectofibrin Hexapeptide (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The process involves optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve maximum purity and yield .
化学反应分析
Types of Reactions
Nectofibrin Hexapeptide (rat) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can affect the peptide’s binding affinity and biological activity .
科学研究应用
Nectofibrin Hexapeptide (rat) has a wide range of scientific research applications:
Chemistry: Used to study the chemical nature of receptor binding sites and peptide-receptor interactions.
Biology: Employed in cell adhesion studies and to investigate the role of fibronectin in cellular processes.
Medicine: Potential therapeutic applications in inhibiting fibronectin-related pathways, which could be beneficial in treating fibrotic diseases and cancer.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds .
作用机制
Nectofibrin Hexapeptide (rat) exerts its effects by binding to the Arg-Gly-Asp-Ser region of fibronectin, thereby inhibiting the interaction between fibronectin and its receptors. This inhibition prevents fibronectin-mediated cell adhesion and signaling pathways. The molecular targets include fibronectin receptors on the cell surface, and the pathways involved are related to cell adhesion and migration .
相似化合物的比较
Similar Compounds
Gly-Ala-Val-Ser-Thr-Ala: Another hexapeptide derived from the human fibronectin cell binding domain with similar inhibitory effects on fibronectin binding.
Trp-Thr-Val-Pro-Thr-Ala: A hexapeptide with a similar sequence to Nectofibrin Hexapeptide (rat) but derived from a different species.
Uniqueness
Nectofibrin Hexapeptide (rat) is unique due to its specific sequence derived from the rat fibronectin cell binding domain. Its ability to efficiently inhibit fibronectin binding makes it a valuable tool in studying fibronectin-related pathways and developing potential therapeutic applications .
属性
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O9/c1-15(2)24(31(46)39-12-8-11-23(39)28(43)38-25(17(4)40)29(44)35-16(3)32(47)48)36-30(45)26(18(5)41)37-27(42)21(33)13-19-14-34-22-10-7-6-9-20(19)22/h6-7,9-10,14-18,21,23-26,34,40-41H,8,11-13,33H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,47,48)/t16-,17+,18+,21-,23-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEKSNRFEVHCKW-MBMUFANHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
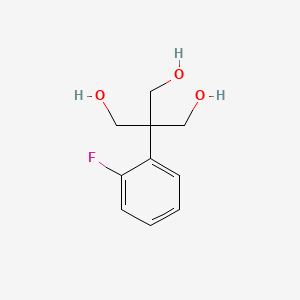

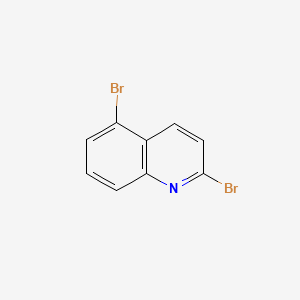

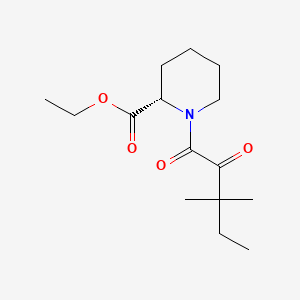
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)
